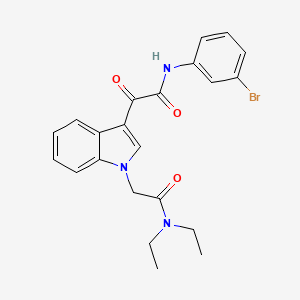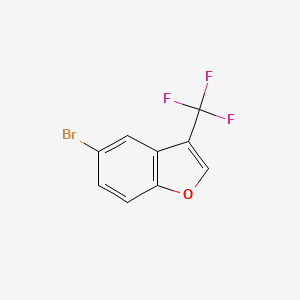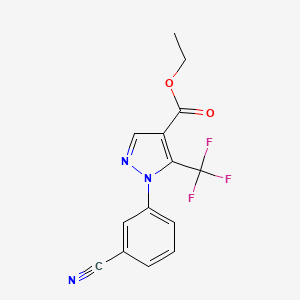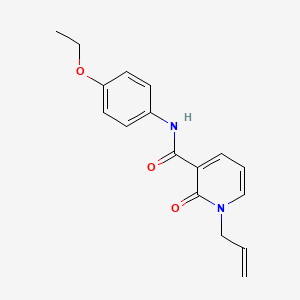
N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H22BrN3O3 and its molecular weight is 456.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds structurally related to N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for various biological activities. For instance, Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides demonstrating that the fluorinated derivative is a potent and selective ligand for the CB2 receptor, highlighting the potential therapeutic applications of such compounds in modulating cannabinoid receptor activities (Moldovan et al., 2017). This indicates the broader applicability of indole derivatives in developing selective receptor ligands.
Antimicrobial Activity
Almutairi et al. (2018) explored the antimicrobial potential of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains (Almutairi et al., 2018). This research underscores the significance of indole-based compounds in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Research has also highlighted the potential of indole derivatives in addressing inflammation and pain. Bhandari et al. (2010) synthesized hybrid molecules containing the indole moiety and evaluated them for anti-inflammatory, analgesic, and ulcerogenic properties, finding some compounds with significant activity and reduced gastrointestinal toxicity, suggesting a path for developing safer NSAIDs (Bhandari et al., 2010).
Marine Alkaloids and Pharmacological Potentials
The exploration of marine natural products has led to the identification of indole alkaloids with potential pharmacological applications. Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans, indicating the vast potential of marine biota as a source of novel bioactive compounds (Gang et al., 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of indole derivatives with biological targets, providing insights into their potential therapeutic applications. For example, design-based synthesis and molecular docking analysis of indole acetamide derivatives have demonstrated their potential as anti-inflammatory drugs by targeting specific molecular pathways (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLFAIYOLRUGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)


![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)